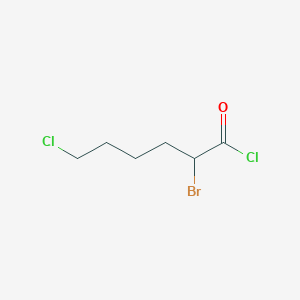

2-Bromo-6-chlorohexanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chlorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrCl2O/c7-5(6(9)10)3-1-2-4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXUDUZCKDYFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571094 | |

| Record name | 2-Bromo-6-chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41339-26-8 | |

| Record name | 2-Bromo-6-chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Halogenated Acyl Chlorides

Strategies for Alpha-Bromination in Acyl Chloride Synthesis

The introduction of a bromine atom at the alpha-position to a carbonyl group is a key transformation in organic synthesis. For the preparation of 2-bromo-6-chlorohexanoyl chloride, this step is crucial. Two primary methods, the Hell-Volhard-Zelinsky (HVZ) reaction and N-Bromosuccinimide (NBS) mediated bromination, are prominent in this context.

Hell-Volhard-Zelinsky (HVZ) Reaction and its Variants for α-Haloacylation

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. onlineorganicchemistrytutor.comalfa-chemistry.com The reaction typically involves treating a carboxylic acid containing at least one α-hydrogen with a halogen (bromine or chlorine) and a catalytic amount of a phosphorus trihalide (e.g., PBr₃). alfa-chemistry.comnrochemistry.com An important feature of the HVZ reaction is that the initial product formed is an α-halo acyl halide. nrochemistry.comyoutube.com This intermediate is often hydrolyzed during aqueous work-up to yield the corresponding α-halo carboxylic acid. onlineorganicchemistrytutor.comnrochemistry.com However, by carefully controlling the reaction conditions and avoiding aqueous work-up, the α-halo acyl halide can be isolated.

The mechanism of the HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide by the phosphorus tribromide. alfa-chemistry.com The resulting acyl bromide then tautomerizes to its enol form, which subsequently undergoes rapid bromination at the α-position. alfa-chemistry.comnrochemistry.com The resulting α-bromo acyl bromide can then be used directly or undergo further reactions. While effective, the HVZ reaction often requires harsh conditions, such as high temperatures and extended reaction times. alfa-chemistry.comnrochemistry.com

| Reagent/Condition | Role in HVZ Reaction | Typical Variants |

| Carboxylic Acid | Starting material with an α-hydrogen | Alkyl, alicyclic, and aryl acetic acids orgsyn.org |

| Bromine (Br₂) | Halogenating agent | Chlorine (Cl₂) can also be used for chlorination alfa-chemistry.comnrochemistry.com |

| Phosphorus Tribromide (PBr₃) | Catalyst to form the acyl bromide intermediate | Phosphorus trichloride (B1173362) (PCl₃) or red phosphorus can also be used alfa-chemistry.comnrochemistry.com |

| High Temperature | To facilitate the reaction | Often requires reflux conditions nrochemistry.comyoutube.com |

N-Bromosuccinimide (NBS) Mediated Bromination Processes

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for α-bromination of carbonyl compounds, including acyl chlorides. acs.orgwikipedia.org This method often provides a more efficient and milder alternative to the traditional HVZ reaction. orgsyn.orgacs.org The reaction can proceed via a radical pathway or through acid catalysis. wikipedia.org For the α-bromination of acyl chlorides, the reaction is often initiated with a small amount of acid, such as hydrogen bromide. orgsyn.org

A well-documented procedure for the synthesis of 2-bromohexanoyl chloride, a close analog of the target molecule, utilizes NBS. orgsyn.org In this process, hexanoic acid is first converted to hexanoyl chloride using thionyl chloride. Subsequently, NBS and a catalytic amount of 48% hydrogen bromide are added, and the mixture is heated to achieve α-bromination in high yield. orgsyn.org This approach has several advantages, including faster reaction times and circumvention of the use of elemental bromine. orgsyn.org

| Reagent/Condition | Role in NBS Bromination | Key Advantages |

| Acyl Chloride | Substrate for bromination | Readily prepared from the corresponding carboxylic acid |

| N-Bromosuccinimide (NBS) | Source of electrophilic bromine | Solid, easy to handle reagent masterorganicchemistry.com |

| Acid Catalyst (e.g., HBr) | Initiates the reaction | Can significantly increase the reaction rate orgsyn.org |

| Anhydrous Solvent (e.g., CCl₄) | Reaction medium | Prevents hydrolysis of the acyl chloride orgsyn.org |

Methodologies for Remote Chlorination in Carboxylic Acid Derivatives

The introduction of a chlorine atom at the 6-position of a hexanoyl chloride backbone requires a distinct synthetic strategy from the α-bromination. This typically involves starting with a precursor that already contains the terminal chloro group.

Synthetic Approaches to ω-Chlorohexanoic Acid Precursors

A common and effective precursor for this compound is 6-chlorohexanoic acid. The synthesis of this ω-chloro carboxylic acid can be achieved through various routes. One industrial method involves the ring-opening of ε-caprolactone with a chlorinating agent. For instance, a patented process describes the reaction of ε-caprolactone with phosgene (B1210022) and hydrogen chloride at elevated temperatures to produce 6-chlorohexanoyl chloride directly. google.comprepchem.com This method offers a direct conversion, though it involves hazardous reagents.

Alternatively, 6-chlorohexanoic acid can be prepared from other starting materials. For example, it can be synthesized from heptanedioic acid. lookchem.com

| Starting Material | Reagents | Product | Reference |

| ε-Caprolactone | Phosgene, Hydrogen Chloride | 6-Chlorohexanoyl chloride | google.comprepchem.com |

| Heptanedioic acid | Lead(IV) acetate, Ammonium chloride | 6-Chlorohexanoic acid | lookchem.com |

Optimized Conversion of ω-Chloro Carboxylic Acids to Acyl Chlorides

Once the ω-chloro carboxylic acid, such as 6-chlorohexanoic acid, is obtained, it must be converted to the corresponding acyl chloride. This is a standard transformation in organic chemistry, with several reliable reagents available. chemguide.co.uk Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uklibretexts.org The reaction is typically carried out by refluxing the carboxylic acid with an excess of thionyl chloride. orgsyn.org

Other reagents that can be employed for this conversion include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemguide.co.ukorgoreview.com The choice of reagent can depend on the scale of the reaction and the sensitivity of other functional groups in the molecule. For a substrate like 6-chlorohexanoic acid, thionyl chloride is generally a suitable and cost-effective choice.

| Reagent | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Easy purification chemguide.co.uklibretexts.org |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective, but produces a liquid byproduct chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Milder conditions, but more expensive |

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound helps to logically deconstruct the molecule and identify potential starting materials and key transformations.

The primary disconnection is at the acyl chloride functional group, leading back to the corresponding carboxylic acid, 2-bromo-6-chlorohexanoic acid .

The next disconnection targets the α-bromo group. This suggests an α-bromination reaction, pointing to 6-chlorohexanoic acid as the precursor.

Finally, the synthesis of 6-chlorohexanoic acid itself can be considered. As discussed previously, a practical starting material for this is ε-caprolactone , which can be ring-opened and chlorinated.

This retrosynthetic pathway highlights a plausible and efficient route to the target molecule, starting from a readily available lactone. The forward synthesis would involve the chlorination and ring-opening of ε-caprolactone to form a 6-chlorohexanoic acid derivative, followed by α-bromination, and finally, conversion to the acyl chloride. An alternative, and likely more practical, approach would be to first synthesize 6-chlorohexanoic acid, convert it to 6-chlorohexanoyl chloride, and then perform the α-bromination using a reagent like NBS.

Convergent and Divergent Synthetic Pathway Design

The construction of molecules with multiple distinct functional groups, like this compound, can be approached through two primary strategic paradigms: divergent and convergent synthesis.

Divergent Synthesis: This strategy begins with a common starting material that undergoes a series of sequential reactions to introduce different functionalities, leading to a variety of related products from a single precursor. researchgate.net In the context of this compound, a divergent approach would typically start from a C6-chain already containing one of the desired functionalities.

A logical divergent pathway could commence with 6-chlorohexanoic acid. sielc.comnih.gov This precursor already contains the terminal chloro-substituent. The synthesis would proceed through two key transformations:

Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

α-Bromination: The resulting 6-chlorohexanoyl chloride is then subjected to α-bromination. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for this transformation, where bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) are used to selectively brominate the α-position of the carboxylic acid, a reaction that proceeds via an acid bromide intermediate. libretexts.org Alternatively, direct halogenation of the pre-formed acyl chloride can be achieved using N-bromosuccinimide (NBS), which can be a more efficient method. acs.org

This pathway is linear and builds complexity step-by-step on a single molecular scaffold.

A hypothetical convergent synthesis of this compound could involve:

Fragment 1 Synthesis: Preparation of a four-carbon unit with a terminal chlorine, such as 4-chlorobutylzinc iodide. This can be generated from the corresponding alkyl iodide.

Fragment 2 Synthesis: Preparation of a two-carbon unit containing the α-bromo-acyl chloride moiety, for example, through the reaction of an appropriate acrylate (B77674) with a brominating agent.

Fragment Coupling: A multi-component reaction where the organozinc reagent (Fragment 1) is coupled with an acrylate and an acyl chloride (related to Fragment 2) in a domino reaction to construct the final carbon skeleton. researchgate.net Such strategies, often catalyzed by transition metals like Cobalt(III) or Palladium/Copper, can assemble functionalized molecules with high regioselectivity. nih.govacs.org

The following table provides a conceptual comparison of these two synthetic strategies for the target molecule.

| Strategy | Starting Materials (Conceptual) | Key Reactions | Advantages | Disadvantages |

| Divergent | 6-Chlorohexanoic acid | Acyl chloride formation (e.g., with SOCl₂), α-bromination (e.g., with NBS) acs.org | Simpler, fewer overall steps, readily available starting material. sielc.com | Potential for lower overall yield in long linear sequences, late-stage failures are costly. |

| Convergent | 4-Chlorobutyl iodide, Acrylate derivative | Organometallic reagent formation, Multi-component coupling reaction researchgate.net | Higher overall efficiency for complex targets, allows for parallel synthesis of fragments. | Requires more complex planning and potentially more steps to create initial fragments. |

Considerations for Stereochemical Control in Multi-Halogenated Aliphatic Chains

The this compound molecule possesses a single stereocenter at the C2 position, where the bromine atom is attached. Controlling the stereochemistry at this position is a significant challenge in synthetic organic chemistry. The formation of this carbon-halogen bond in an enantioselective manner is crucial as it yields optically active compounds that can serve as valuable intermediates for further synthesis. nih.gov

The α-bromination step in the synthetic sequence is the point at which stereocontrol must be exerted. Standard radical or enol-based bromination reactions, like the Hell-Volhard-Zelinskii reaction, typically produce a racemic mixture (an equal amount of both enantiomers) because they proceed through planar enol or enolate intermediates. libretexts.org Achieving stereoselectivity requires the use of asymmetric synthesis techniques.

Key strategies for inducing stereocontrol in the α-halogenation of carbonyl compounds include:

Substrate Control: This method involves using a starting material that already contains a chiral element, often a "chiral auxiliary." This auxiliary group is temporarily incorporated into the molecule to direct the incoming reagent (the bromine) to one face of the molecule over the other, leading to a diastereoselective reaction. The auxiliary is then removed in a subsequent step.

Reagent Control: This strategy employs a chiral halogenating agent. While less common, reagents can be designed where the halogen is delivered from a chiral environment, influencing the stereochemical outcome of the reaction.

Catalyst Control: This is a highly efficient and modern approach where a small amount of a chiral catalyst is used to control the reaction's stereochemistry. The catalyst, often a chiral amine or a transition metal complex, interacts with the substrate to create a chiral environment, guiding the halogenating agent to attack from a specific direction. nih.gov Asymmetric organocatalysis has emerged as a powerful tool for the direct enantioselective α-halogenation of carbonyl compounds. nih.gov For instance, chiral boranes derived from tartrate esters have been used for the asymmetric synthesis of 2-bromohomoallylic alcohols, a related transformation. thieme-connect.de

The table below summarizes these approaches for achieving stereocontrol at the C2 position.

| Control Method | General Principle | Example Reagents/Catalysts | Expected Outcome |

| Substrate Control | A chiral auxiliary attached to the substrate directs the approach of the brominating agent. | Evans oxazolidinones, tartrate-derived acetals thieme-connect.de | Diastereomeric excess (d.e.) |

| Reagent Control | A chiral brominating agent delivers bromine enantioselectively. | Chiral N-bromo compounds | Enantiomeric excess (e.e.) |

| Catalyst Control | A chiral catalyst creates a chiral environment, guiding the reaction pathway. | Chiral amines (e.g., proline derivatives), chiral phase-transfer catalysts, chiral Lewis acids nih.gov | Enantiomeric excess (e.e.) |

The choice of strategy depends on factors such as the desired level of stereopurity, the scalability of the reaction, and the compatibility of the reagents with other functional groups in the molecule, such as the chloro-substituent at the C6 position.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 6 Chlorohexanoyl Chloride and Analogues

Nucleophilic Acyl Substitution Mechanisms in the Context of Adjacent and Remote Halogens

The most reactive functional group in 2-bromo-6-chlorohexanoyl chloride is the acyl chloride. Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives and generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.orgpressbooks.pub In this process, the nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion as a leaving group to yield the substituted product. masterorganicchemistry.compressbooks.pub

The presence of halogen substituents on the acyl chain significantly modulates the reactivity of the carbonyl group. The general mechanism is outlined below:

General Mechanism of Nucleophilic Acyl Substitution Step 1: Nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. Step 2: The intermediate collapses, and the leaving group (chloride) is eliminated, reforming the carbonyl double bond.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the reactivity profile can be inferred from studies on analogous acyl chlorides and alkyl chloroformates. researchgate.netcdnsciencepub.comcdnsciencepub.comThe rate of nucleophilic acyl substitution is primarily influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. libretexts.orglibretexts.org The reaction is typically bimolecular, with the rate depending on the concentrations of both the acyl chloride and the nucleophile. libretexts.orgThe hydrolysis of acyl chlorides, for example, follows kinetics that can shift between bimolecular (SN2-like) and unimolecular (SN1-like) mechanisms depending on the electronic properties of the substituents and the solvent. researchgate.netcdnsciencepub.comcdnsciencepub.comFor this compound, a bimolecular mechanism is expected under most conditions.

Thermodynamically, nucleophilic acyl substitution reactions of acyl chlorides are generally highly exergonic and proceed spontaneously. youtube.comThis is because the chloride ion is an excellent leaving group (the conjugate base of the strong acid HCl), and a relatively weak C-Cl bond is replaced by a stronger bond between carbon and the nucleophile (e.g., C-O or C-N). masterorganicchemistry.comTable 1: Predicted Relative Reactivity of Acyl Chlorides in Nucleophilic Substitution This table presents a qualitative prediction of reaction rates based on established electronic principles. Actual rates would require experimental validation.

| Compound | Substituent at α-carbon | Expected Electronic Effect on Carbonyl | Predicted Relative Rate |

| Hexanoyl chloride | -H | Reference | 1 |

| 2-Bromohexanoyl chloride | -Br | Strong inductive withdrawal (-I) | >10 |

| 2-Methylhexanoyl chloride | -CH₃ | Inductive donation (+I) | <1 |

The halogen substituents exert profound electronic and steric influences on the reactivity of this compound.

Electronic Effects: The bromine atom at the α-position is the most influential substituent on the acyl chloride's reactivity. Due to its high electronegativity, bromine exerts a strong electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge on the adjacent carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orglibretexts.orgThis enhanced electrophilicity leads to a substantial rate acceleration compared to unsubstituted acyl chlorides like hexanoyl chloride. The chlorine atom at the remote ω-position (C-6) has a negligible inductive effect on the carbonyl group at C-1 due to the distance.

Steric Effects: The presence of the bromine atom at the α-carbon introduces some steric hindrance around the reaction center. researchgate.netHowever, the acyl chloride functional group is exceptionally reactive, and for most nucleophiles, this steric bulk is not significant enough to impede attack on the carbonyl carbon. libretexts.orgSteric effects become more critical when considering reactions at the alkyl halide positions within the backbone.

Reactivity of Alkyl Halides within the Hexanoyl Backbone

Beyond the acyl chloride, the molecule possesses two alkyl halide centers: a secondary bromide at the α-position (C-2) and a primary chloride at the ω-position (C-6). These sites are susceptible to nucleophilic substitution (SN2 or SN1) and elimination (E2 or E1) reactions. masterorganicchemistry.commasterorganicchemistry.comThe competition between these pathways is governed by the structure of the alkyl halide, the nature of the nucleophile/base, and the reaction conditions. chemguide.co.uklibretexts.org

Achieving selective substitution at one of the alkyl halide positions in the presence of the highly reactive acyl chloride is challenging. However, if the acyl chloride is first converted to a less reactive derivative (e.g., an ester), subsequent reactions on the alkyl halide backbone can be considered.

Between the two alkyl halide sites, the primary chloride at C-6 is significantly more reactive towards SN2 substitution than the secondary bromide at C-2. viu.caThis is primarily due to steric hindrance; the SN2 mechanism involves a backside attack by the nucleophile, which is much less hindered at a primary carbon than at a secondary one. libretexts.org While bromide is generally a better leaving group than chloride, the steric accessibility of the primary carbon is the dominant factor for SN2 reactions. uci.eduTherefore, treatment with a good, non-basic nucleophile (e.g., I⁻, CN⁻, N₃⁻) under conditions that favor the SN2 mechanism (polar aprotic solvent) would be expected to result in selective substitution at the C-6 position. libretexts.orgviu.caTable 2: Factors Influencing Regioselectivity of Nucleophilic Substitution on the Alkyl Backbone

| Position | Halide Type | Steric Hindrance | Leaving Group Ability (in aprotic solvent) | Favored Substitution Mechanism |

| C-2 (α) | Secondary Bromide | High | Excellent (Br⁻) | SN1 (disfavored), SN2 (hindered) |

| C-6 (ω) | Primary Chloride | Low | Good (Cl⁻) | SN2 (favored) |

Elimination reactions, particularly the E2 mechanism, are a significant competing pathway, especially when strong bases are used. chemguide.co.ukThe E2 reaction is highly sensitive to the structure of the substrate.

Elimination at the α-position: The secondary bromide at C-2 can undergo E2 elimination upon treatment with a strong base (e.g., alkoxides like tert-butoxide). chemguide.co.ukpearson.comThis would involve the abstraction of a proton from either C-1 (if an enolate is formed first) or C-3. Abstraction of the C-3 proton would lead to the formation of a double bond between C-2 and C-3. This pathway competes directly with SN2 substitution at this site. High temperatures and the use of strong, sterically hindered bases favor elimination over substitution. chemguide.co.ukmasterorganicchemistry.com

Elimination at the ω-position: The primary chloride at C-6 is much less prone to elimination. While E2 reactions can occur at primary centers, they are generally slower than SN2 reactions unless a very bulky base is used. pearson.com The most likely elimination side product when treating this compound with a base would arise from dehydrobromination at the α-position, yielding 6-chloro-2-hexenoyl chloride.

Chemo- and Regioselectivity in Transformations Involving Multi-functionalized Reagents

The presence of three distinct electrophilic sites makes chemo- and regioselectivity a paramount challenge in the chemical transformation of this compound. acs.orgwikipedia.orgThe outcome of a reaction with a given nucleophile/base will be a delicate balance of the relative reactivities of the functional groups.

Acyl Chloride vs. Alkyl Halides: The acyl chloride is overwhelmingly the most electrophilic site. libretexts.orgReaction with almost any nucleophile (e.g., amines, alcohols, water) will occur preferentially at the carbonyl carbon. libretexts.orgSelective reaction at the alkyl halide positions requires the prior protection or transformation of the acyl chloride group into a less reactive derivative like an ester or amide.

α-Bromide vs. ω-Chloride: Once the acyl chloride is addressed, the competition is between the two alkyl halide positions. As discussed, SN2 reactions favor the less sterically hindered primary ω-chloride. viu.caConversely, E2 reactions are more likely to occur at the secondary α-bromide, especially with a strong, bulky base. pearson.com By carefully selecting the reagent and reaction conditions, a degree of selectivity can be achieved:

To target the acyl chloride: Use one equivalent of a nucleophile like an amine or alcohol at low temperature.

To target the ω-chloride (after protecting the acyl chloride): Use a good, non-basic SN2 nucleophile like NaI or NaN₃ in a polar aprotic solvent.

To induce elimination at the α-bromide (after protecting the acyl chloride): Use a strong, sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) at elevated temperatures. chemguide.co.ukTable 3: Predicted Major Products from Reactions with Various Reagents

| Reagent | Conditions | Primary Reactive Site | Expected Major Product Type |

| 1 eq. CH₃OH | Low Temp. | Acyl Chloride | Methyl 2-bromo-6-chlorohexanoate |

| 1 eq. NH₃ | Low Temp. | Acyl Chloride | 2-Bromo-6-chlorohexanamide |

| NaI (after esterification) | Acetone, Reflux | ω-Chloride (SN2) | Methyl 2-bromo-6-iodohexanoate |

| t-BuOK (after esterification) | High Temp. | α-Bromide (E2) | Methyl 6-chloro-2-hexenoate |

Applications of 2 Bromo 6 Chlorohexanoyl Chloride As a Versatile Synthetic Building Block

Elaboration into Biologically Active Molecular Scaffolds

The distinct reactivity of the bromine, chlorine, and acyl chloride functionalities on 2-bromo-6-chlorohexanoyl chloride makes it an ideal starting point for synthesizing diverse molecular architectures with potential therapeutic applications.

Phosphodiesterase IV (PDE4) is a crucial enzyme in cellular signaling pathways, and its inhibition has been a key strategy in the development of treatments for inflammatory diseases. The synthesis of potent PDE4 inhibitors, such as analogues of Rolipram, often involves the construction of complex heterocyclic systems. While direct synthesis using this compound is not explicitly detailed in the provided search results, the synthesis of related potent PDE4 inhibitors like CMPI 1 and CMPO 2 from simple precursors highlights the modular nature of building such molecules. rsc.org The 6-carbon backbone with differential halogenation offered by this compound provides a scaffold that could be cyclized to form piperidine (B6355638) rings or other heterocyclic systems central to PDE4 inhibition. The acyl chloride group allows for the ready attachment to amine-containing fragments, such as those in pyrrolidine (B122466) and piperidine carboxamides, to generate libraries of compounds for screening as potential enzyme inhibitors. The bromine and chlorine atoms offer handles for further chemical modification or for influencing the molecule's interaction with the enzyme's active site.

The modification of existing antibiotics to overcome resistance and enhance their spectrum of activity is a critical area of pharmaceutical research. Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, has been the subject of such derivatization efforts. frontiersin.org Researchers have synthesized novel series of N-acylated ciprofloxacin conjugates by reacting the piperazinyl group of ciprofloxacin with various acyl chlorides, including those with halogenated alkyl chains. nih.govacs.orgnih.gov

These studies have demonstrated that the introduction of a halogenated acyl chain can significantly impact the biological activity of ciprofloxacin. For instance, a chlorohexanoyl derivative of ciprofloxacin showed enhanced activity against some Gram-positive bacteria compared to the parent drug. acs.org In contrast, the corresponding bromohexanoyl analogue exhibited moderate activity. acs.org This highlights the importance of the specific halogen present on the acyl chain. Some of these N-acylated derivatives not only showed potent antibacterial activity but also exhibited promising anticancer properties against cell lines like prostate cancer (PC3). nih.govnih.gov The synthesis of these derivatives is a straightforward one-step reaction under mild conditions, where the acyl chloride is added to a suspension of ciprofloxacin and a base like triethylamine (B128534) in a suitable solvent. acs.org

Table 1: Antimicrobial Activity of Selected N-Haloalkanoyl Ciprofloxacin Derivatives

| Compound | Halogen | Chain Length | Target Organism | Activity vs. Ciprofloxacin | Reference |

|---|---|---|---|---|---|

| Chlorohexanoyl-ciprofloxacin | Chlorine | 6 | Gram-positive rods | More effective (on some strains) | acs.org |

| Bromohexanoyl-ciprofloxacin | Bromine | 6 | Staphylococci | Moderately active | acs.org |

| Chloropentanoyl-ciprofloxacin | Chlorine | 5 | S. aureus | 5-fold more effective | nih.govacs.org |

| Bromopentanoyl-ciprofloxacin | Bromine | 5 | Staphylococci | 1.25–2.5 times more active | acs.org |

| Chlorobutanoyl-ciprofloxacin | Chlorine | 4 | Gram-negative rods | 30-60% of Ciprofloxacin efficiency | nih.govacs.org |

This table is a representation of findings and not an exhaustive list.

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression in response to population density, often controlling virulence and biofilm formation. beilstein-journals.orgnih.govresearchgate.netnih.gov Gram-negative bacteria commonly use N-acylated homoserine lactones (AHLs) as signaling molecules. beilstein-journals.org The synthesis of AHL analogues is a key strategy for developing molecules that can either mimic (agonists) or block (antagonists) QS, thereby offering a novel anti-infective approach. beilstein-journals.orgnih.govresearchgate.net

The introduction of a halogen at the α-position of the N-acyl chain of homoserine lactones has been investigated as a means to modulate their activity. beilstein-journals.orgnih.govresearchgate.net While the provided search results focus on α-halogenation, the principles can be extended to understand the role of halogens at other positions. The synthesis involves the reaction of (S)-homoserine lactone hydrobromide with the corresponding α-halo-acid chloride under Schotten-Baumann conditions. beilstein-journals.org Studies on these α-haloacylated AHLs have shown that the nature of the halogen (chloro, bromo, or iodo) significantly influences their biological activity. beilstein-journals.orgnih.govresearchgate.net

Contributions to Structure-Activity Relationship (SAR) Investigations

The systematic modification of a lead compound and the subsequent evaluation of the biological activities of its analogues are fundamental to understanding structure-activity relationships (SAR). This compound is an excellent tool for such studies due to its inherent structural features.

The presence of both bromine and chlorine in this compound allows for the synthesis of derivatives where the effects of these two different halogens can be compared. Research on N-acylated ciprofloxacin derivatives has shown that changing the halogen from chlorine to bromine on the acyl chain can lead to different antimicrobial profiles. acs.org For instance, the chlorohexanoyl derivative was more effective against certain Gram-positive rods than ciprofloxacin, while the bromohexanoyl analogue showed only moderate activity. acs.org Conversely, for a shorter pentanoyl chain, the bromo-derivative was more active than ciprofloxacin against all tested strains. acs.org

In the context of N-α-haloacylated homoserine lactones, halogenated analogues demonstrated a general reduction in QS agonist activity compared to their natural counterparts. beilstein-journals.orgnih.govresearchgate.net The study found that α-chloro AHLs were the most potent agonists among the halogenated versions, while the α-iodo lactones were the least active. beilstein-journals.orgnih.govresearchgate.net This suggests that the electronegativity and size of the halogen atom play a crucial role in the interaction with the target receptor protein. Theoretical studies on other halogenated compounds have also highlighted the significant effect of halogen substituents on molecular conformation and intermolecular interactions, which in turn influences biological activity. nih.govresearchgate.net

Chirality is a critical factor in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit different potencies and efficacies. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug. The carbon atom to which the bromine is attached in this compound is a chiral center. Therefore, this compound can exist as two enantiomers, (R)-2-bromo-6-chlorohexanoyl chloride and (S)-2-bromo-6-chlorohexanoyl chloride.

When used in the synthesis of biologically active molecules, the stereochemistry at this position can have a profound impact on the final product's activity. For example, in studies on the antimalarial agent 3-Br-acivicin and its derivatives, it was found that the stereochemistry led to significant differences in antimalarial activity, with the natural (5S, αS) isomers being the most potent. nih.gov This difference in activity was attributed to a stereoselective uptake mechanism. nih.gov Similarly, for derivatives of this compound, it is highly probable that the stereochemical configuration at the C-2 position will influence their interaction with biological targets, leading to one enantiomer being more active than the other. Therefore, the use of enantiomerically pure forms of this compound in synthesis is crucial for developing selective and potent therapeutic agents and for accurately interpreting SAR data.

Utility in Advanced Materials and Polymer Science

Precursors for the Synthesis of Functionalized Polymeric Architectures

There is no available scientific literature that describes the use of this compound as a precursor for synthesizing functionalized polymeric architectures.

Role in Cross-linking Reactions and Controlled Polymerization Processes

There is no available scientific literature that details the role of this compound in cross-linking reactions or controlled polymerization processes.

Advanced Characterization Methodologies for Dihaloacyl Chlorides

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy provides unparalleled insight into the molecular structure, bonding, and atomic connectivity of 2-Bromo-6-chlorohexanoyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise regiochemical assignment.

The ¹H NMR spectrum is particularly informative. Protons on carbons adjacent to electron-withdrawing groups, such as halogens and the acyl chloride moiety, are deshielded and appear at higher chemical shifts (downfield). youtube.com The proton at the C2 position (α-carbon), being adjacent to both the bromine atom and the carbonyl group, is expected to be the most deshielded proton in the aliphatic chain. Its signal would likely appear as a doublet of doublets or a multiplet due to coupling with the neighboring C3 protons. The methylene (B1212753) protons at the C6 position, adjacent to the chlorine atom, would also exhibit a characteristic downfield shift, typically around 3.5-4.0 ppm. The remaining methylene groups (C3, C4, C5) would produce complex, overlapping multiplets in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shift of each carbon atom. The carbonyl carbon of the acyl chloride group is highly deshielded and characteristically appears in the 160-180 ppm region. The carbons bonded to the halogens (C2 and C6) would also be significantly deshielded compared to the other methylene carbons in the chain.

The specific placement of the bromine at C2 and chlorine at C6 (regiochemistry) is confirmed by analyzing the splitting patterns and integration values in the ¹H NMR spectrum and by assigning each peak in the ¹³C NMR spectrum. Furthermore, the carbon at the C2 position is a chiral center. While standard NMR will not distinguish between the R and S enantiomers, the use of chiral shift reagents could, in principle, induce separate signals for the enantiomers, allowing for stereochemical analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C1 (-COCl) | - | ~170 | Carbonyl carbon, highly deshielded. |

| C2 (-CHBr-) | ~4.0 - 4.5 | ~45 - 55 | Deshielded by both Br and C=O. |

| C3 (-CH₂-) | ~1.8 - 2.2 | ~30 - 35 | |

| C4 (-CH₂-) | ~1.4 - 1.8 | ~25 - 30 | |

| C5 (-CH₂-) | ~1.6 - 2.0 | ~30 - 35 | Deshielded by adjacent C6-Cl. |

| C6 (-CH₂Cl) | ~3.5 - 3.8 | ~40 - 45 | Deshielded by Cl. |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride. This band appears at a characteristically high frequency, typically in the range of 1775–1810 cm⁻¹, which helps distinguish it from other carbonyl-containing compounds like ketones or esters. uobabylon.edu.iqwikipedia.org Conjugation can lower this frequency, but for a saturated aliphatic acyl chloride, a value around 1800 cm⁻¹ is expected. uobabylon.edu.iq

The presence of carbon-halogen bonds also gives rise to characteristic absorptions. The C-Cl stretching vibration is typically found in the 600–800 cm⁻¹ region, while the C-Br stretch occurs at lower frequencies, usually between 500 and 600 cm⁻¹. These signals, located in the fingerprint region of the spectrum, can be complex but contribute to the unique spectral signature of the molecule. Standard C-H stretching and bending vibrations for the aliphatic chain will also be present around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Acyl Chloride (R-COCl) | C=O Stretch | 1775 - 1810 uobabylon.edu.iq | Strong |

| Alkyl Halide (R-Cl) | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Alkyl Halide (R-Br) | C-Br Stretch | 500 - 600 | Medium to Strong |

| Alkane (-CH₂-) | C-H Stretch | 2850 - 3000 | Medium |

| Alkane (-CH₂-) | C-H Bend | 1350 - 1470 | Variable |

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com The analysis of this compound is particularly interesting due to the distinct isotopic patterns of chlorine and bromine. libretexts.orglibretexts.org

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. libretexts.org Consequently, the molecular ion (M⁺) peak of this compound will appear as a characteristic cluster of peaks. The cluster will show an M⁺ peak, an (M+2) peak (from one ³⁷Cl or one ⁸¹Br), an (M+4) peak (from one ³⁷Cl and one ⁸¹Br), and an (M+6) peak (less abundant, from two heavier isotopes if present in a dihalo-compound). The relative intensities of these peaks provide definitive evidence for the presence of one chlorine and one bromine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Acyl chlorides are known to undergo a characteristic α-cleavage, losing the chlorine atom to form a stable acylium ion (R-CO⁺). libretexts.orgjove.com This fragment would also exhibit the isotopic signature of the bromine atom. Other common fragmentation pathways include the loss of the bromine atom and cleavage along the alkyl chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z (for most abundant isotopes ³⁵Cl, ⁷⁹Br) | Key Isotopic Pattern |

| [M]⁺ | Molecular Ion | 248 | M, M+2, M+4 cluster due to Cl and Br. libretexts.orglibretexts.org |

| [M-Cl]⁺ | Loss of chlorine | 213 | Shows 1:1 pattern for Br. |

| [M-Br]⁺ | Loss of bromine | 169 | Shows 3:1 pattern for Cl. |

| [R-CO]⁺ | Acylium ion (loss of Cl) | 213 | Shows 1:1 pattern for Br. libretexts.org |

| [C₅H₉BrCl]⁺ | Loss of CO | 220 | M, M+2, M+4 cluster due to Cl and Br. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for separating this compound from impurities, reaction byproducts, and isomers, thereby ensuring the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds. chromatographyonline.com It combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. oup.com This technique is well-suited for assessing the purity of this compound and identifying any volatile impurities or side products from its synthesis, such as unreacted starting materials or isomeric byproducts. acs.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. restek.com The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. The use of a halogen-specific detector (XSD) can also be employed in conjunction with GC for enhanced selectivity towards halogenated compounds. nih.gov

Due to the high reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis by water present in many HPLC mobile phases, direct analysis of this compound by standard reversed-phase HPLC is challenging. wikipedia.org However, HPLC is an invaluable tool for the analysis and purification of its more stable derivatives. researchgate.net

For instance, the acyl chloride can be intentionally converted into an ester or an amide derivative. These derivatives are significantly more stable and can be readily analyzed and purified using HPLC. acs.org This approach is useful for isolating a specific product after the acyl chloride has been used in a subsequent reaction. A variety of stationary phases can be used, such as C18, phenyl, or pentafluorophenyl (PFP) columns, which offer different selectivities for separating halogenated organic compounds. researchgate.netchromforum.org Detection is typically achieved using a UV detector, as the carbonyl group of the derivative provides a chromophore. This derivatization-HPLC strategy allows for robust purity assessment and preparative separation to isolate highly pure material. google.com

Computational Chemistry and Conformational Analysis

Computational chemistry serves as a powerful tool in the modern chemist's arsenal, enabling the prediction and analysis of molecular properties with remarkable accuracy. For a molecule like this compound, which features a flexible alkyl chain and multiple reactive centers, computational approaches are invaluable for understanding its conformational landscape and subsequent reactivity.

Molecular Modeling and Dynamics Simulations for Reactivity Prediction and Mechanistic Insights

Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in various environments. These techniques are instrumental in predicting how the molecule will react and in deciphering the intricate steps of its reaction mechanisms.

At its core, molecular modeling of this compound involves constructing a three-dimensional representation of the molecule. This model is then refined using force fields, which are sets of parameters that describe the potential energy of the system based on the positions of its atoms. By minimizing this energy, the most stable conformation of the molecule can be identified. However, given the rotational freedom of the hexanoyl chain, a multitude of low-energy conformers likely exist.

Molecular dynamics simulations take this a step further by simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for the system, an MD simulation can track the trajectory of each atom, providing a detailed picture of the molecule's flexibility and intermolecular interactions. For this compound, MD simulations can reveal how the molecule contorts and changes shape in the gas phase or in different solvents.

The true power of these simulations lies in their ability to provide mechanistic insights into reactions. Acyl chlorides are known to be highly reactive, and their reactions often proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uk MD simulations can be employed to model the approach of a nucleophile to the carbonyl carbon of this compound. By analyzing the simulation trajectories, researchers can identify the preferred pathways for nucleophilic attack and the conformational changes that occur during the reaction. Furthermore, the influence of the bromine and chlorine substituents on the reactivity of the acyl chloride group can be investigated. For instance, the simulations could explore whether intramolecular interactions between the halogens and the acyl chloride moiety affect the reaction barrier.

Recent advancements have even combined molecular dynamics simulations with machine learning techniques, such as convolutional neural networks, to predict reaction rates with greater speed and accuracy. researchgate.netrsc.org This approach could be applied to this compound to rapidly screen its reactivity with a wide range of nucleophiles under various conditions.

A hypothetical study on the nucleophilic attack of ammonia (B1221849) on this compound could yield data such as that presented in the interactive table below. This data would be generated from numerous MD simulation runs to determine the most probable angles and distances of approach that lead to a successful reaction.

Interactive Data Table: Simulated Parameters for Nucleophilic Attack on this compound

| Parameter | Value | Standard Deviation |

| Approach Angle of Nucleophile (°) | 107.5 | ± 5.2 |

| Initial Nucleophile-Carbonyl C Distance (Å) | 3.5 | ± 0.4 |

| Transition State C-N Bond Length (Å) | 1.8 | ± 0.1 |

| Energy Barrier (kcal/mol) | 15.3 | ± 1.2 |

Quantum Chemical Calculations for Electronic Structure and Thermochemical Properties

Quantum chemical calculations provide a more fundamental understanding of a molecule's properties by solving the Schrödinger equation. fiveable.me These methods offer detailed information about the electronic structure and thermochemical properties of this compound.

Various levels of theory can be employed in quantum chemical calculations, from the less computationally expensive Hartree-Fock (HF) method to more accurate but demanding methods like Density Functional Theory (DFT) and coupled-cluster (CC) theory. nih.gov The choice of method and basis set is crucial for obtaining reliable results. youtube.com

For this compound, quantum chemical calculations can be used to determine a variety of properties:

Optimized Geometry: These calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are key indicators of the molecule's reactivity. For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Partial Charges: The calculations can quantify the partial positive and negative charges on each atom. In this compound, a significant positive charge is expected on the carbonyl carbon, making it highly electrophilic.

Thermochemical Properties: Important thermodynamic data such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated. These values are essential for predicting the spontaneity and equilibrium position of reactions involving the compound.

The following table presents hypothetical data that could be obtained from quantum chemical calculations on this compound using a common DFT method (B3LYP) with a 6-311G(d,p) basis set.

Interactive Data Table: Calculated Properties of this compound

| Property | Calculated Value |

| Enthalpy of Formation (gas phase, 298.15 K) | -95.5 kcal/mol |

| Entropy (gas phase, 298.15 K) | 110.2 cal/mol·K |

| Gibbs Free Energy of Formation (gas phase, 298.15 K) | -62.7 kcal/mol |

| Dipole Moment | 3.45 D |

| HOMO Energy | -9.8 eV |

| LUMO Energy | -1.2 eV |

| Partial Charge on Carbonyl Carbon | +0.75 e |

These calculated thermochemical and electronic properties provide a quantitative basis for understanding the stability and reactivity of this compound. For example, the large positive partial charge on the carbonyl carbon confirms its electrophilic nature, while the HOMO-LUMO gap can be related to the molecule's kinetic stability.

Future Research Directions and Unexplored Potential

Development of Novel Catalytic and Stereoselective Synthetic Routes

The current synthesis of 2-Bromo-6-chlorohexanoyl chloride and related α-bromo-ω-halo-alkanoyl chlorides likely relies on classical halogenation and acid chloride formation methods. These traditional approaches often require harsh reagents and lack precise stereochemical control. The future of its synthesis lies in the development of sophisticated catalytic and stereoselective methodologies.

A significant area for advancement is the catalytic stereoselective bromochlorination of suitable precursors. Recent breakthroughs in metal-free, catalytic chemo-, regio-, and diastereoselective bromochlorination of alkenes and alkynes showcase a promising path forward. acs.org The use of Lewis base catalysts to control the release of chloride from a latent source like thionyl chloride allows for precise installation of bromine and chlorine atoms. acs.org Adapting such catalytic systems to a precursor of this compound could enable the synthesis of specific stereoisomers, opening doors to chiral applications.

Exploration of New Reaction Pathways and Chemoselective Transformations

The true synthetic utility of this compound lies in the differential reactivity of its three functional groups. The acyl chloride is the most electrophilic site, readily undergoing nucleophilic acyl substitution. chemistrysteps.comchemistrystudent.comlibretexts.orglibretexts.org The α-bromo ketone moiety is susceptible to substitution and can participate in various coupling reactions, while the terminal chloroalkane offers another site for nucleophilic attack, albeit typically requiring more forcing conditions.

Future research should focus on the chemoselective transformation of this molecule. By carefully selecting reagents and reaction conditions, chemists can selectively target one functional group while leaving the others intact. For instance, a mild nucleophile could react exclusively with the acyl chloride, preserving the two halogen atoms for subsequent, different chemical modifications. Conversely, organometallic reagents might preferentially react at one of the halogenated carbon centers.

The exploration of intramolecular reactions presents another exciting frontier. The six-carbon chain provides the flexibility for the molecule to undergo cyclization reactions, potentially leading to the formation of novel heterocyclic compounds. The specific nature of the cyclized product would depend on the reagents and conditions used to induce the reaction.

Expansion into Emerging Biological and Biomedical Applications

While direct biological applications of this compound have not yet been reported, its structure suggests significant potential in the biomedical field. Alkyl halides are present in a number of medicinally important compounds and natural products, acting as key pharmacophores or synthetic handles. nih.govlibretexts.orgnih.govwikipedia.org

The bifunctional nature of this compound makes it an ideal candidate for use as a chemical probe or a linker molecule in drug discovery and chemical biology. It could be used to connect a biologically active molecule to a reporter group (like a fluorophore or a biotin (B1667282) tag) or to a solid support for affinity chromatography. The differential reactivity of the two halogen atoms could allow for the sequential or orthogonal attachment of different molecular entities.

Furthermore, the α-bromo ketone functionality is a known reactive motif that can be used to covalently modify specific amino acid residues in proteins, such as cysteine or histidine. This opens up the possibility of designing targeted covalent inhibitors for enzymes or receptors, a strategy of growing importance in modern drug development. The terminal chloro group could then be used to append other functionalities to modulate solubility, cell permeability, or target residence time.

Integration into Sustainable Synthesis Paradigms, including Flow Chemistry and Green Chemistry Principles

The future synthesis and application of this compound must align with the principles of green and sustainable chemistry. compoundchem.comftloscience.comacs.orgroyalsocietypublishing.org This involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives.

As mentioned, flow chemistry offers a greener and safer approach to the synthesis of reactive compounds like acyl chlorides. acs.orgacs.org By minimizing reaction volumes and enabling precise control, flow reactors can reduce the risk of runaway reactions and minimize the generation of hazardous byproducts.

The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, should also be a guiding factor. acs.org Catalytic methods are inherently more atom-economical than stoichiometric reactions. ftloscience.com The development of catalytic routes for the synthesis of this compound would therefore be a significant step towards a more sustainable chemical process.

Moreover, the design of synthetic routes that minimize the use of protecting groups is a key tenet of green chemistry. compoundchem.comacs.org The chemoselective transformations discussed earlier play a crucial role here, as they allow for the sequential modification of the molecule without the need for cumbersome protection and deprotection steps. The use of chlorine-free synthesis strategies, where possible, is another important consideration for reducing the environmental impact of producing halogenated compounds. iupac.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-6-chlorohexanoyl chloride in laboratory settings?

- Methodology : The compound is likely synthesized via halogenation or substitution reactions of hexanoyl chloride precursors. A common approach involves reacting 6-chlorohexanoic acid with brominating agents (e.g., PBr₃ or HBr) followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Proper stoichiometric control and inert atmospheric conditions (e.g., nitrogen) are critical to avoid side reactions. Post-synthesis purification via fractional distillation or recrystallization is recommended .

- Safety Note : Use corrosion-resistant glassware and ensure adequate ventilation due to the release of toxic gases (HCl, SO₂) during synthesis .

Q. What safety protocols are essential when handling this compound?

- PPE Requirements : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Respiratory protection (e.g., NIOSH-approved respirator) is mandatory in poorly ventilated areas .

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention. Contaminated clothing must be removed promptly .

Q. How can researchers assess the purity of this compound?

- Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS) are standard for quantifying purity (>97%). Calibrate instruments using certified reference materials. NMR (¹H/¹³C) and FTIR can confirm structural integrity by identifying characteristic peaks (e.g., C=O stretch at ~1800 cm⁻¹) .

Advanced Research Questions

Q. What factors influence the stability of this compound during storage and experimental use?

- Storage Conditions : Store at 0–6°C in airtight, dark glass containers to prevent hydrolysis or thermal decomposition. Desiccants (e.g., molecular sieves) mitigate moisture-induced degradation. Avoid contact with amines, alcohols, or strong bases, which may trigger nucleophilic acyl substitution .

- Stability Testing : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation products (e.g., 6-chlorohexanoic acid) via HPLC-MS .

Q. How does the reactivity of this compound compare to analogous acyl chlorides in nucleophilic substitution reactions?

- Reactivity Profile : The bromine and chlorine substituents increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Kinetic studies using competitive reactions with benzylamine show faster acylation rates compared to mono-halogenated analogs. However, steric hindrance from the hexanoyl chain may reduce efficiency in bulky nucleophile systems .

- Experimental Design : Compare reaction yields and rates with control compounds (e.g., 6-chlorohexanoyl chloride) under identical conditions. Use in situ FTIR to track carbonyl group consumption .

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Critical Analysis : Evaluate experimental variables (e.g., solvent polarity, temperature, catalyst presence) across studies. For example, discrepancies in hydrolysis rates may arise from trace water content in solvents. Reproduce conflicting experiments with rigorous moisture control (e.g., Schlenk techniques) and validate via independent methods (e.g., Karl Fischer titration for water quantification) .

- Statistical Tools : Apply multivariate analysis (e.g., ANOVA) to identify significant factors affecting reactivity. Cross-reference with computational models (DFT calculations) to predict electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.